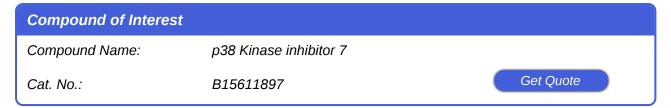


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p38 Kinase Inhibitor 7 (CAS 815595-14-3): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties of **p38 Kinase Inhibitor 7**, CAS 815595-14-3. It includes a summary of its chemical and biological properties, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathway and experimental workflows.

Core Properties and Biological Activity

p38 Kinase Inhibitor 7 is a potent small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway. Specifically, it shows high affinity for the p38 α isoform, a key mediator of cellular responses to stress and inflammatory signals.[1][2] Its inhibitory action on p38 α leads to the suppression of downstream inflammatory processes, including the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α).[1][2]

Chemical and Physical Properties



Property	Value	Source
CAS Number	815595-14-3	[1]
Molecular Formula	C22H25FN6O	[1]
Molecular Weight	408.47 g/mol	[1]
Physical State	Solid	N/A
Storage Temperature	-20°C	[1]
Solubility	No data available	N/A
Melting Point	No data available	N/A

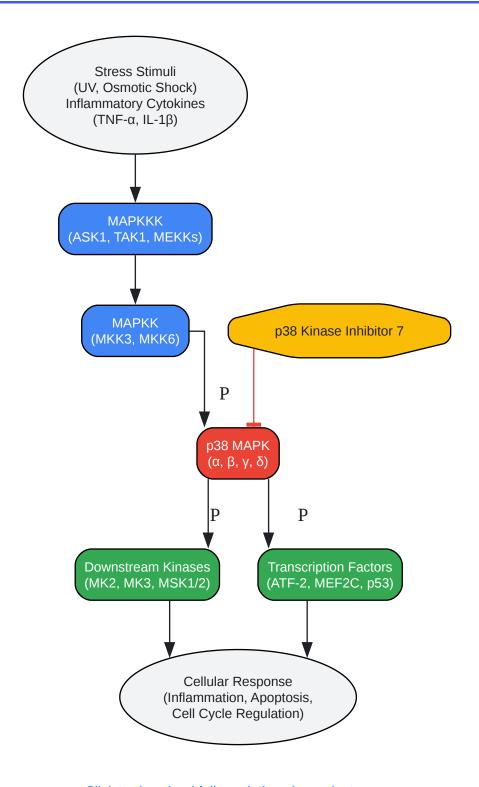
Biological Activity

Target	Assay	IC50	Source
ρ38α	Kinase Assay	5.25 nM	[1][2]
TNF-α Production	THP-1 Cells	5.88 nM	[1][2]

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to a wide array of extracellular stimuli, including stress, cytokines, and growth factors.[3][4][5] Activation of this pathway plays a central role in inflammation, apoptosis, cell cycle regulation, and cell differentiation.[5] The pathway consists of a three-tiered kinase module: a MAPKKK (e.g., ASK1, TAK1), a MAPKK (MKK3, MKK6), and the p38 MAPK itself.[3][6] Upon activation, p38 phosphorylates various downstream substrates, including other kinases (like MK2 and MK3) and transcription factors (such as ATF-2), leading to a cellular response.[6]





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p38 MAPK Signaling Pathway

Experimental Protocols



While specific experimental protocols for **p38 Kinase Inhibitor 7** (CAS 815595-14-3) are not publicly available, this section provides detailed, representative methodologies for the key assays used to characterize such inhibitors.

p38α Kinase Inhibition Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay principle, which measures the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.

Materials:

- Recombinant p38α enzyme
- Kinase substrate (e.g., ATF-2)
- ATP
- p38 Kinase Inhibitor 7
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of p38 Kinase Inhibitor 7 in a suitable solvent (e.g., DMSO) and then dilute further in kinase buffer.
- Reaction Setup: In a 384-well plate, add the inhibitor solution (or DMSO for control).
- Enzyme Addition: Add the recombinant p38α enzyme to each well.
- Substrate/ATP Mix Addition: Add a mixture of the kinase substrate (e.g., ATF-2) and ATP to initiate the reaction.

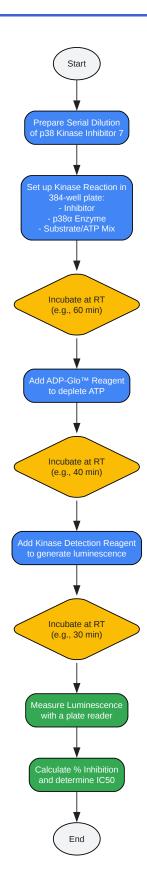
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- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- ADP-Glo[™] Reagent Addition: Add ADP-Glo[™] Reagent to deplete the remaining ATP.
 Incubate for 40 minutes at room temperature.
- Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.





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Kinase Inhibition Assay Workflow



TNF-α Production Inhibition Assay in THP-1 Cells

This protocol describes a cell-based assay to measure the effect of the inhibitor on the production of TNF- α in a human monocytic cell line (THP-1).

Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
- Lipopolysaccharide (LPS) for stimulation
- p38 Kinase Inhibitor 7
- Human TNF-α ELISA kit
- 96-well cell culture plates

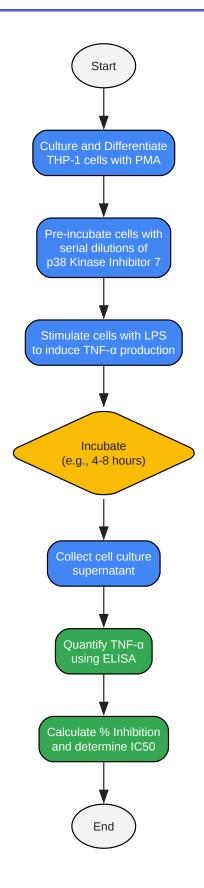
Procedure:

- Cell Culture and Differentiation:
 - Culture THP-1 cells in RPMI-1640 medium with 10% FBS.
 - Seed the cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 20 ng/mL) for 48 hours.[7]
 - Wash the cells and incubate in PMA-free medium for 24 hours.
- Inhibitor Treatment:
 - Prepare serial dilutions of p38 Kinase Inhibitor 7 in cell culture medium.
 - Pre-incubate the differentiated THP-1 cells with the inhibitor for a defined period (e.g., 1-2 hours).



- Stimulation:
 - \circ Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF- α production.
 - Incubate for a specified time (e.g., 4-8 hours).[8]
- Supernatant Collection:
 - Centrifuge the plate and collect the cell culture supernatant.
- TNF-α Quantification (ELISA):
 - \circ Quantify the amount of TNF- α in the supernatant using a human TNF- α ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve for TNF-α.
 - \circ Calculate the concentration of TNF- α in each sample.
 - \circ Determine the percentage of inhibition of TNF- α production for each inhibitor concentration and calculate the IC50 value.





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TNF-α Inhibition Assay Workflow



Conclusion

p38 Kinase Inhibitor 7 is a highly potent inhibitor of p38α MAPK and a strong suppressor of TNF-α production in cellular models. Its properties make it a valuable tool for research into the roles of the p38 MAPK pathway in inflammation and other cellular processes. The provided methodologies offer a framework for the in vitro and cell-based characterization of this and similar inhibitors. Further investigation into its broader kinase selectivity profile and in vivo efficacy would be beneficial for a more complete understanding of its therapeutic potential.

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